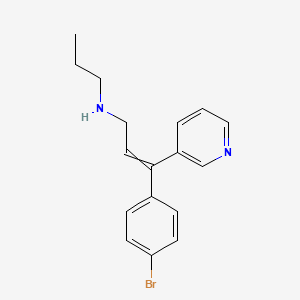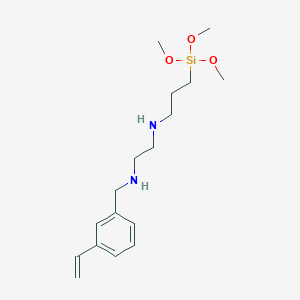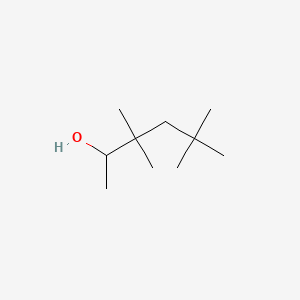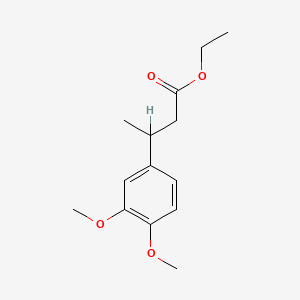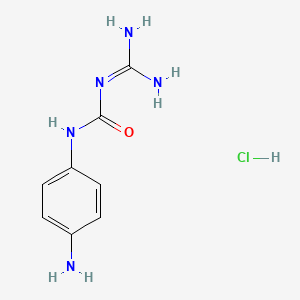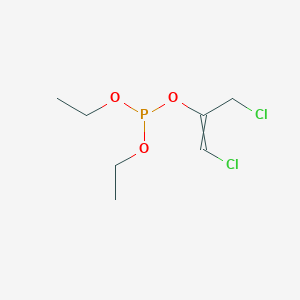
1,3-Dichloroprop-1-en-2-yl diethyl phosphite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dichloroprop-1-en-2-yl diethyl phosphite is a chemical compound with the molecular formula C7H13Cl2O3P It is known for its unique structure, which includes both chlorinated and phosphite groups
Preparation Methods
The synthesis of 1,3-Dichloroprop-1-en-2-yl diethyl phosphite typically involves the reaction of 1,3-dichloropropene with diethyl phosphite under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, can vary depending on the specific synthetic route employed.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
1,3-Dichloroprop-1-en-2-yl diethyl phosphite undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Common reagents for these reactions include sodium alkoxides and amines.
Oxidation Reactions: The phosphite group in the compound can be oxidized to form phosphates. Oxidizing agents such as hydrogen peroxide or peracids are typically used for this purpose.
Reduction Reactions: The compound can also undergo reduction reactions, where the double bond is reduced to a single bond. Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield 1,3-dimethoxyprop-1-en-2-yl diethyl phosphite.
Scientific Research Applications
1,3-Dichloroprop-1-en-2-yl diethyl phosphite has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organophosphorus compounds. Its reactivity makes it a valuable building block for creating more complex molecules.
Biology: The compound is studied for its potential biological activity. Researchers investigate its interactions with biological molecules and its potential use in drug development.
Medicine: Although not widely used in medicine, its derivatives are explored for their potential therapeutic properties.
Industry: In the industrial sector, it is used in the production of pesticides and other agrochemicals. Its reactivity and stability make it suitable for various applications.
Mechanism of Action
The mechanism of action of 1,3-Dichloroprop-1-en-2-yl diethyl phosphite involves its interaction with molecular targets through its reactive chlorinated and phosphite groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on target molecules. The pathways involved in these interactions depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
1,3-Dichloroprop-1-en-2-yl diethyl phosphite can be compared with similar compounds such as 1,3-dichloropropene and diethyl phosphite. While 1,3-dichloropropene is primarily used as a pesticide, this compound has broader applications due to the presence of the phosphite group. Diethyl phosphite, on the other hand, is a simpler compound and is used as a reagent in various chemical reactions.
Similar compounds include:
1,3-Dichloropropene: Used mainly in agriculture as a pesticide.
Diethyl Phosphite: Used as a reagent in organic synthesis.
1,3-Dichloro-2-propanol: Another chlorinated compound with different reactivity and applications.
Properties
CAS No. |
68543-99-7 |
|---|---|
Molecular Formula |
C7H13Cl2O3P |
Molecular Weight |
247.05 g/mol |
IUPAC Name |
1,3-dichloroprop-1-en-2-yl diethyl phosphite |
InChI |
InChI=1S/C7H13Cl2O3P/c1-3-10-13(11-4-2)12-7(5-8)6-9/h5H,3-4,6H2,1-2H3 |
InChI Key |
PTKRTJZSQBSGKK-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(OCC)OC(=CCl)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


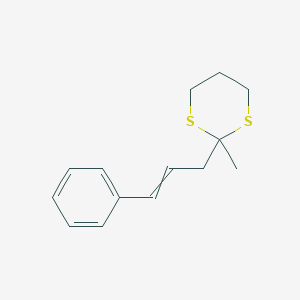
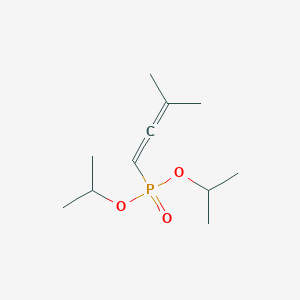
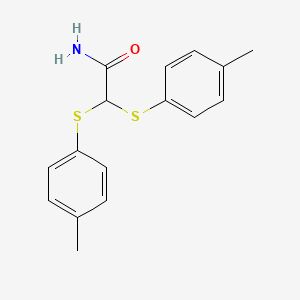

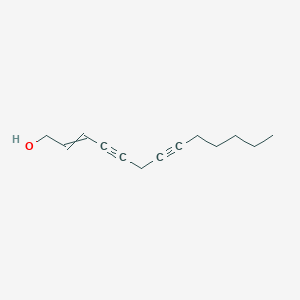

![Ethyl 2-[(3-methoxy-3-oxopropyl)sulfanyl]-3-methylbutanoate](/img/structure/B14459573.png)
